4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride
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Overview
Description
The compound “4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C11H17O1N4Cl1 . This compound is part of a series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives that have been evaluated for their inhibitory activities .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringN1(C2=NC=NC3=C2CCNC3)CCOCC1.Cl
. The InChI key for this compound is CTADLTQKTFCPFT-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have been actively exploring the synthesis and chemical properties of compounds related to "4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride". For instance, the development of synthetic methods for creating morpholine derivatives demonstrates the compound's versatility as a pharmacophore and building block in medicinal chemistry. The synthesis of 4-(Pyrimidin-4-yl)morpholines as privileged structures for PI3K and PIKKs inhibition highlights the significance of the morpholine oxygen in forming key hydrogen bonding interactions and conveying selectivity over the broader kinome, underscoring the morpholine utility as a kinase hinge binder (Hobbs et al., 2019). Another study focused on the synthesis of novel heterocyclic systems, such as tetrahydropyrimidin-2-thiones, demonstrating the potential of morpholine derivatives in creating functionalized compounds with satisfactory yields and good diastereoselectivity (Liu et al., 2014).
Biological Applications
In the realm of biological applications, morpholine derivatives have been investigated for their potential antitumor and antimicrobial activities. Research into new morpholinylchalcones and their conversion into dihydropyrimidin-4(1H)-ones has revealed promising in vitro activity against cancer cell lines, highlighting the therapeutic potential of these compounds (Muhammad et al., 2017). Furthermore, the synthesis of N-(4-(2,6-dichloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides and their potent inhibitory action against various bacterial and fungal species underscore the importance of these compounds in developing new antimicrobial agents (Desai et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.2ClH/c1-2-9-8-13-11(14-10(9)12-3-1)15-4-6-16-7-5-15;;/h8H,1-7H2,(H,12,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDRVIJNEPDXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2NC1)N3CCOCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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